N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O5S and its molecular weight is 367.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, has been found to have significant effects on various targets. It has been reported to have anticancer activity against various cancer cell lines . The compound has also shown a significant promotive effect on the primary root growth of Arabidopsis .
Mode of Action
The compound interacts with its targets and induces changes in their function. For instance, in cancer cells, it has been reported to cause cell cycle arrest at the S phase and induce apoptosis . This leads to the inhibition of cancer cell proliferation, contributing to its anticancer activity.
Biochemical Pathways
The compound affects various biochemical pathways. In cancer cells, it has been found to inhibit VEGFR1, a key player in angiogenesis . By inhibiting this receptor, the compound can prevent the formation of new blood vessels, thereby starving the cancer cells of nutrients and oxygen. This is one of the mechanisms through which the compound exerts its anticancer effects.
Result of Action
The compound’s action results in significant molecular and cellular effects. In cancer cells, it causes cell cycle arrest and induces apoptosis, leading to the inhibition of cell proliferation . In plants, it promotes primary root growth .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-10-16(11(2)19(3)18-10)25(21,22)17-7-6-13(20)12-4-5-14-15(8-12)24-9-23-14/h4-5,8,13,17,20H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHUTYMZWDSUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.